molecular formula C22H28Cl2N2O3S B2869650 1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine CAS No. 1904123-32-5

1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine

Cat. No.: B2869650
CAS No.: 1904123-32-5
M. Wt: 471.44
InChI Key: ZSLWNEWOKHJMFK-UHFFFAOYSA-N
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Description

The compound 1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine belongs to the piperazine sulfonamide class, characterized by a piperazine ring substituted with a dichlorophenyl group and a sulfonyl-linked aromatic moiety.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2O3S/c1-5-29-21-12-16(4)18(15(2)3)14-22(21)30(27,28)26-10-8-25(9-11-26)20-13-17(23)6-7-19(20)24/h6-7,12-15H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWNEWOKHJMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Core

Chlorophenyl Positional Isomers
  • 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine : Exhibits an 80% synthesis yield via Pd/C-catalyzed hydrogenation. The 3,4-dichloro substitution may enhance π-π stacking interactions compared to 2,5-dichloro analogs but reduces solubility .
  • 1-(2,3-Dichlorophenyl)- and 1-(2,4-Dichlorophenyl)-piperazine Derivatives : Substitutions at the 2,3- or 2,4-positions (e.g., in compound 7p) result in lower yields (46%) compared to 3,4-dichloro derivatives, suggesting steric hindrance during synthesis .
Sulfonylphenyl Modifications
  • 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine : Features a methoxy group at the 5-position (vs. ethoxy in the target compound). This analog has a molecular weight of 429.36 g/mol and a predicted pKa of 3.06, indicating moderate acidity .
  • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine : Incorporates a fluorophenyl group, reducing molecular weight (389.27 g/mol) and enhancing electronegativity. However, this compound is listed as discontinued, possibly due to stability issues .

Heterocyclic and Functional Group Variations

  • 1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine: Replaces the ethoxy-isopropyl-methylphenyl group with a thiazole ring.
  • Compounds with Trifluoromethyl or Cyano Groups: Derivatives like 7k (trifluoromethylphenyl) and 7j (cyanophenyl) show yields of 41–46%. The electron-withdrawing trifluoromethyl group may enhance metabolic resistance but reduce bioavailability .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents on Piperazine Core Molecular Formula Molecular Weight (g/mol) Yield (%) Key Reference
1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine 3,4-Dichlorophenyl, 4-nitrophenyl C₁₆H₁₄Cl₂N₄O₂ 377.21 80
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 2,5-Dichlorophenyl, 5-methoxy-2,4-dimethylphenyl C₁₉H₂₂Cl₂N₂O₃S 429.36 N/A
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine 2,5-Dichlorophenyl sulfonyl, 2-fluorophenyl C₁₆H₁₄Cl₂FN₃O₂S 389.27 N/A
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,3-Dichlorophenyl, pyridinyl C₂₆H₂₇Cl₂N₅O 484.43 46

Table 2: Impact of Substituent Position on Yield and Activity

Substituent Position on Phenyl Ring Example Compound Synthesis Yield (%) Notable Properties
2,5-Dichloro Target Compound (Inferred) N/A High lipophilicity, steric bulk
3,4-Dichloro Compound from 80 Enhanced π-π stacking, moderate solubility
2-Trifluoromethyl Compound 7k 41 Improved metabolic stability

Research Findings and Trends

  • Synthetic Yields : 3,4-Dichlorophenyl derivatives generally achieve higher yields (80%) compared to 2,3- or 2,4-dichloro analogs (37–67%), likely due to reduced steric hindrance during coupling reactions .
  • Biological Relevance : Fluorine or trifluoromethyl substitutions (e.g., in ) enhance electronegativity and receptor affinity but may compromise solubility.
  • Steric Effects : The ethoxy-isopropyl-methyl group in the target compound introduces significant steric bulk, which could hinder enzymatic degradation but also limit membrane permeability .

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